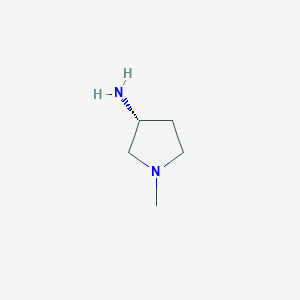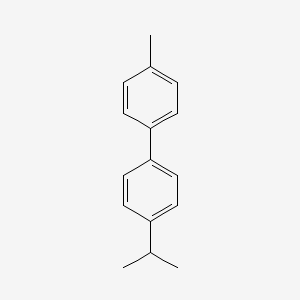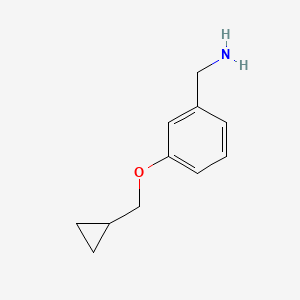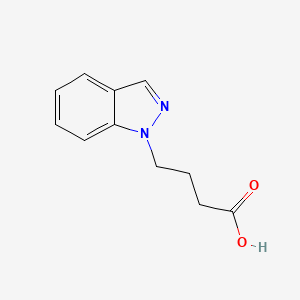
2,4-二氯-6-(哌啶-1-基)嘧啶
描述
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are of significant interest due to their diverse range of biological activities and their applications in pharmaceutical chemistry. The compound itself is not explicitly detailed in the provided papers, but its structural relatives and synthesis methods offer insights into its potential characteristics and applications.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves nucleophilic substitution reactions, as demonstrated in the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, which is synthesized from 2-amino-4-methylpyridine through chlorination and subsequent condensation with piperidine . Similarly, the synthesis of 4-arylvinyl-2,6-di(pyridin-2-yl)pyrimidines involves a double cross-coupling reaction starting from 2,4-dichloro-6-methylpyrimidine . These methods suggest that 2,4-dichloro-6-(piperidin-1-yl)pyrimidine could be synthesized through related pathways involving chlorinated pyrimidine precursors and piperidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized by the presence of nitrogen atoms, which can coordinate with metal ions. For instance, ligands based on a 2,6-di(pyrimidin-4-yl)pyridine scaffold have been shown to form complexes with Zn(II) and Cu(II) . The presence of a piperidinyl group, as in the case of 2,4-dichloro-6-(piperidin-1-yl)pyrimidine, would likely influence the coordination geometry and the stability of such metal complexes.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, including the formation of metal complexes and nucleophilic substitution reactions . The reactivity of chlorine atoms in chlorinated pyrimidines is of particular interest, as it allows for further functionalization of the molecule . The presence of a piperidinyl group could also introduce additional reactivity, potentially through interactions with other functional groups or through the formation of non-covalent interactions in crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. For example, the introduction of electron-donating or electron-withdrawing groups can affect the optical properties of these compounds . The solvatochromic behavior of these compounds indicates their potential use as colorimetric and luminescent pH sensors . The presence of a piperidinyl group in 2,4-dichloro-6-(piperidin-1-yl)pyrimidine would likely contribute to its solubility, boiling point, and melting point, as well as its potential for forming hydrogen bonds and other non-covalent interactions .
科学研究应用
抗菌活性
与2,4-二氯-6-(哌啶-1-基)嘧啶相关的化合物在抗菌剂的开发中具有重要应用。例如,对一些与2,4-二氯-6-(哌啶-1-基)嘧啶密切相关的2-哌啶甲氨基-4-(7-H/取代香豆素-3-基)-6-氯取代苯基嘧啶的研究表明,这些化合物对各种细菌和真菌菌株表现出强效的抗菌活性。这表明了这类化合物在对抗传染病方面的潜力 (Imran, Alam, & Abida, 2016)。
缓蚀性能
包括与2,4-二氯-6-(哌啶-1-基)嘧啶类似结构的吡啶衍生物在缓蚀性能方面已经进行了研究。通过量子化学计算和分子动力学模拟的研究揭示了这些化合物有效地抑制了铁的腐蚀,展示了它们在工业应用中的实用性 (Kaya et al., 2016)。
抗肿瘤性能
某些嘧啶衍生物,包括2,4-二氯-6-(哌啶-1-基)嘧啶的结构框架,已被探索其抗肿瘤(抗癌)活性。这些化合物显示出在靶向特定癌细胞系方面的潜力,表明它们在肿瘤学治疗剂方面的潜力 (Singh & Paul, 2006)。
抗惊厥性能
对包括与2,4-二氯-6-(哌啶-1-基)嘧啶相关的化合物的结构和电子性能进行了分析,以了解其抗惊厥效果。对取代嘧啶的研究突显了它们在治疗癫痫障碍方面的潜力 (Georges et al., 1989)。
药物开发中关键中间体的合成
2,4-二氯-6-(哌啶-1-基)嘧啶及其衍生物的合成在各种药物的开发中起着至关重要的作用。例如,它作为去氧胞苷激酶抑制剂的制备中的关键中间体,在新治疗剂的开发中具有重要作用 (Zhang et al., 2009)。
属性
IUPAC Name |
2,4-dichloro-6-piperidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3/c10-7-6-8(13-9(11)12-7)14-4-2-1-3-5-14/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASRJOHSHYGIKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610766 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
CAS RN |
213201-98-0 | |
| Record name | 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)
![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)
![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)










![tert-Butyl 4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B1321217.png)